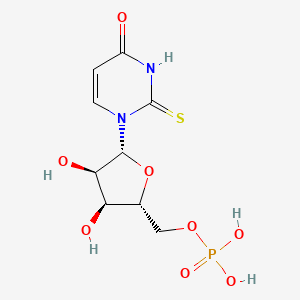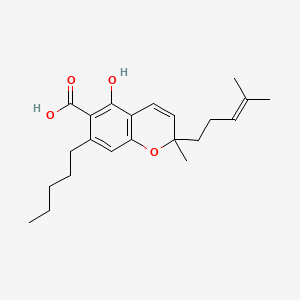![molecular formula C25H16O3 B1305354 spiro[fluoreno-9,9'-xanteno]-3',6'-diol CAS No. 4081-00-9](/img/structure/B1305354.png)
spiro[fluoreno-9,9'-xanteno]-3',6'-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol is a complex organic compound characterized by its unique spiro structure, which consists of two fused ring systems: fluorene and xanthene
Aplicaciones Científicas De Investigación
Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol typically involves a multi-step process. One common method is the Buchwald-Hartwig amination reaction, which couples an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents are often explored to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced spiro compounds.
Substitution: Substituted aromatic compounds.
Mecanismo De Acción
The mechanism of action of Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol in optoelectronic devices involves its role as a hole-transporting material. The compound facilitates the movement of positive charge carriers (holes) through the device, enhancing its efficiency. The molecular targets include the active layers of OLEDs and solar cells, where it interacts with other materials to improve charge mobility and reduce recombination losses .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9’-xanthene]-2,7-diamine: Another spiro compound with similar structural features but different functional groups, used in similar applications.
Spiro[fluorene-9,9’-xanthene]-2,2’,7,7’-tetramine: Known for its use in organic semiconductors and solar cells.
Uniqueness
Spiro[9H-fluorene-9,9’-[9H]xanthene]-3’,6’-diol is unique due to its specific functional groups, which impart distinct photophysical and chemical properties. These properties make it particularly suitable for applications requiring high charge mobility and stability under operational conditions.
Propiedades
IUPAC Name |
spiro[fluorene-9,9'-xanthene]-3',6'-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O3/c26-15-9-11-21-23(13-15)28-24-14-16(27)10-12-22(24)25(21)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,26-27H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQUBBFVYUHQRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389294 |
Source


|
| Record name | Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4081-00-9 |
Source


|
| Record name | Spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the one-pot synthesis method described in the paper?
A1: The research presents a convenient and efficient one-pot synthesis method for spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol derivatives []. Traditionally, multi-step syntheses are often complex, time-consuming, and result in lower overall yields. This novel one-pot method utilizes readily available starting materials (fluorenones and resorcinol) and p-toluenesulfonic acid as a catalyst. This approach offers several advantages, including reduced reaction time, simplified procedures, and improved yields, making it a more practical and cost-effective method for synthesizing these compounds []. This is particularly beneficial for exploring the potential applications of spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol derivatives in various fields.
Q2: What are the potential applications of the synthesized compounds?
A2: While the paper focuses primarily on the synthesis method [], spiro[9H-fluorene-9,9'-[9H]xanthene]-3',6'-diol derivatives, particularly those with halogen, alkyl, phenyl, and ester substituents, are structurally intriguing for various applications. They could be further explored as potential building blocks for:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
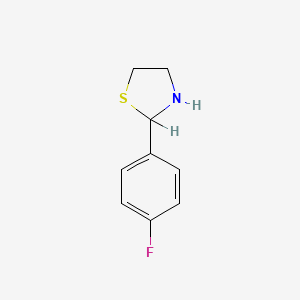
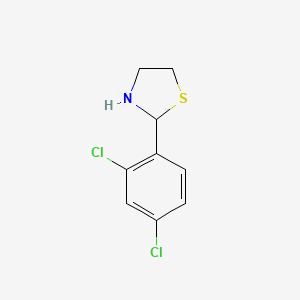
![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)
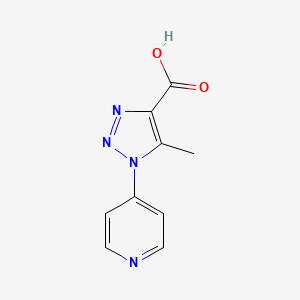

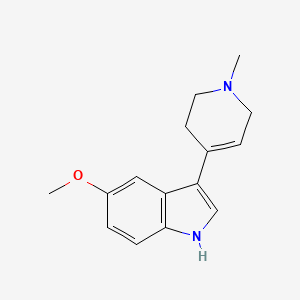
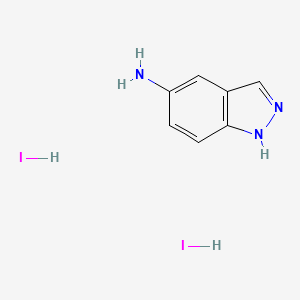
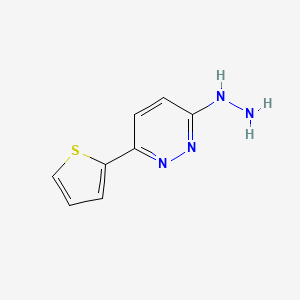
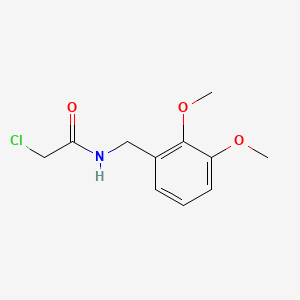
![2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1305284.png)

